N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a selective butyrylcholinesterase (BChE) inhibitor. [] It belongs to the class of benzamide derivatives, which are known to exhibit a range of biological activities. [, , , , ] This particular compound has shown promising anti-Aβ aggregation activity, making it a potential candidate for the development of novel therapeutics for Alzheimer's disease. []
The synthesis of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide was achieved through a structure-based virtual screening and hit optimization approach. [] While the paper doesn't provide the full synthetic details for this specific compound, it suggests that it was derived from the optimization of a lead compound, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (hit 1). [] The optimization process likely involved modifications to the benzoic acid moiety, introducing the 2-bromophenyl group to the amide nitrogen.
Although a detailed molecular structure analysis is not provided in the reviewed literature, molecular docking and molecular dynamics simulations were employed to investigate the binding mode of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide with BChE. [] These studies revealed that the compound interacts with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. []
N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide acts as a dual-site inhibitor of BChE, targeting both the CAS and PAS of the enzyme. [] This dual inhibition is believed to contribute to its potent inhibitory activity against BChE. [] Additionally, the compound demonstrates anti-Aβ aggregation activity, potentially by interfering with the aggregation process of Aβ1-42 peptides. []
The primary scientific application of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is in the field of Alzheimer's disease research. [] Its selective BChE inhibitory activity and anti-Aβ aggregation properties make it a promising candidate for further investigation as a potential therapeutic agent. In vitro studies have shown that it can effectively inhibit BChE activity and reduce Aβ1-42 aggregation in a dose-dependent manner. [] Moreover, it exhibits protective effects against Aβ1-42-induced toxicity in SH-SY5Y neuroblastoma cells, suggesting a potential neuroprotective effect. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7